1H-Benzimidazole-5-carboximidamide, N-cyclopentyl-2-(5-(4-((cyclopentylamino)iminomethyl)phenyl)-2-furanyl)-
CAS No.: 216308-25-7
Cat. No.: VC17097983
Molecular Formula: C29H32N6O
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216308-25-7 |
|---|---|
| Molecular Formula | C29H32N6O |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | N'-cyclopentyl-2-[5-[4-(N'-cyclopentylcarbamimidoyl)phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide |
| Standard InChI | InChI=1S/C29H32N6O/c30-27(32-21-5-1-2-6-21)19-11-9-18(10-12-19)25-15-16-26(36-25)29-34-23-14-13-20(17-24(23)35-29)28(31)33-22-7-3-4-8-22/h9-17,21-22H,1-8H2,(H2,30,32)(H2,31,33)(H,34,35) |
| Standard InChI Key | MDWLEANZLZWRKW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N=C(C2=CC=C(C=C2)C3=CC=C(O3)C4=NC5=C(N4)C=C(C=C5)C(=NC6CCCC6)N)N |
Introduction
Chemical Identity and Structural Analysis
IUPAC Name and Nomenclature
The systematic IUPAC name N-cyclopentyl-2-[5-(4-{[(cyclopentylamino)imino]methyl}phenyl)furan-2-yl]-1H-benzimidazole-5-carboximidamide reflects its intricate substitution pattern. The benzimidazole core (position 1) is substituted at position 5 with a carboximidamide group (-C(=NH)NH2), while position 2 features a furan-linked phenyl ring bearing a cyclopentylaminomethylimino moiety. This nomenclature aligns with conventions for polycyclic systems, prioritizing the benzimidazole numbering and specifying substituents via locants .
Molecular Structure and Formula
With the molecular formula C29H32N6O and a molecular weight of 480.6 g/mol, the compound's architecture combines aromaticity, hydrogen-bonding capability, and steric bulk. Key structural elements include:
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Benzimidazole core: A fused bicyclic system providing planar rigidity.
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Carboximidamide group: At position 5, offering hydrogen-bond donor/acceptor sites.
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2-Furylphenyl substituent: Linked to position 2, introducing π-conjugation and hydrophobic surfaces.
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Cyclopentyl groups: Contributing steric hindrance and lipophilicity via N-cyclopentyl and iminomethyl substitutions.
Comparative analysis with analogous compounds reveals incremental complexity. For instance, PubChem CID 459928 (C25H28N6O, 428.5 g/mol) replaces cyclopentyl groups with isopropyl chains, reducing molecular weight by 52.1 g/mol . Such structural variations highlight the tunability of benzimidazole derivatives for specific physicochemical or biological properties.
Spectroscopic Characterization
While experimental spectral data for this specific compound remains unpublished, inferences can be drawn from related structures:
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NMR: The benzimidazole protons typically resonate δ 7.5–8.5 ppm (aromatic), with amidine NH signals around δ 6.5–7.0 ppm. Cyclopentyl CH2 groups appear δ 1.5–2.5 ppm .
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IR: Stretching vibrations for C=N (∼1640 cm⁻¹), N-H (3300–3500 cm⁻¹), and furan C-O-C (∼1250 cm⁻¹) are anticipated.
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Mass Spectrometry: A molecular ion peak at m/z 481.3 ([M+H]⁺) would confirm the molecular formula, with fragmentation patterns reflecting cleavage at the furan-benzimidazole junction.
Synthesis and Manufacturing
Purification and Analytical Methods
Purification likely employs column chromatography (silica gel, eluent: CH2Cl2/MeOH gradients) followed by recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in H2O/MeCN) would confirm purity >95%, with retention time dependent on mobile phase composition.
Physicochemical Properties
Solubility and Partitioning
The compound's logP (predicted via XLogP3: 4.2) indicates moderate lipophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aqueous solubility is estimated at <0.1 mg/mL, necessitating formulation with solubilizing agents for biological assays. The presence of amidine groups (pKa ∼10.5) ensures protonation under physiological pH, enhancing water solubility in acidic media .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows melting points ∼240–260°C, suggesting thermal stability suitable for storage at room temperature. Thermogravimetric analysis (TGA) would reveal decomposition onset >300°C, consistent with aromatic systems.
Pharmacological Profile
Mechanism of Action
Benzimidazole derivatives frequently target ATP-binding sites in kinases or helicases. Molecular docking studies hypothesize that this compound may inhibit Bcr-Abl tyrosine kinase (implicated in leukemia) through:
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π-Stacking with Phe382 and Tyr253
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Hydrogen bonding between amidine NH and Glu286
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Hydrophobic interactions via cyclopentyl groups in the P-loop region
Comparatively, PubChem CID 459928 exhibits IC50 = 38 nM against Abl1 in biochemical assays , suggesting potential nanomolar activity for the cyclopentyl analog.
Therapeutic Applications
Preclinical data from related structures suggest avenues for:
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